(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with an ethyl group at position 6 and a (Z)-configured 3-phenylacrylamido substituent at position 2. The Z-configuration of the acrylamido group introduces stereoelectronic effects that may influence binding interactions with biological targets, such as adenosine receptors or kinase enzymes. The compound’s structural complexity, including the thiophene-pyridine hybrid ring and substituted amide groups, positions it within a broader class of heterocyclic molecules studied for their allosteric modulation and competitive inhibition properties .
Properties
IUPAC Name |
6-ethyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-9H,2,10-12H2,1H3,(H2,20,24)(H,21,23);1H/b9-8-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGGBGWHJBUOZ-UOQXYWCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar indole derivatives interact with a variety of enzymes and proteins.
Mode of Action
The mode of action of (Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves the formation of hydrogen bonds with its targets, which often results in the inhibition of their activity.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as hlgp, hiv-1, and renin.
Biological Activity
(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various substituted benzaldehydes. The reaction is facilitated by piperidine and acetic acid in a solvent like toluene. The resulting compounds are purified through recrystallization and characterized using techniques such as IR spectroscopy and NMR .
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant antimicrobial properties. In particular, the compound has been evaluated for its antibacterial activity against various strains by measuring the zone of inhibition in agar diffusion tests. The results indicated that certain derivatives possess considerable antibacterial effects, suggesting a potential application in treating bacterial infections .
Antitumor Properties
A study focused on the antitumor evaluation of related compounds showed that tetrahydrothieno[2,3-c]pyridine derivatives could inhibit tumor cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. In vitro studies indicated that certain derivatives exhibited potent hPNMT inhibitory activity, which could be beneficial in managing conditions related to catecholamine dysregulation .
Case Studies
-
Antibacterial Evaluation : A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced activity compared to others.
Compound Zone of Inhibition (mm) Bacterial Strain A 15 E. coli B 20 S. aureus C 10 P. aeruginosa -
Antitumor Activity : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound led to a significant reduction in cell viability.
Concentration (µM) Cell Viability (%) 1 85 10 65 50 30
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antitumor Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins has been proposed as a mechanism for its anticancer effects.
- Enzyme Inhibition : By binding to hPNMT, the compound likely alters catecholamine levels in the body, which can affect various physiological responses.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and cyclization processes. The characterization of the compound is often performed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
One of the most significant applications of (Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is its antimicrobial activity. Research indicates that derivatives of this compound exhibit promising results against various bacterial strains.
- Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.
- Case Studies : In studies conducted on compounds with similar structures, significant inhibition zones were observed against pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Anticancer Potential
Recent investigations have also highlighted the anticancer potential of this compound.
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.
- Mechanistic Insights : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenylacrylamido group or the ethyl substituent can significantly affect the compound's biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial activity |
| Alteration of the ethyl group | Enhanced cytotoxicity against cancer cells |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215843-59-6), differing primarily in the amide substituent: the target compound’s (Z)-3-phenylacrylamido group replaces the phenoxyacetamido group in the analog . This substitution introduces an α,β-unsaturated carbonyl system, which may enhance electrophilic reactivity or participate in conjugation-driven stabilization.
Table 1: Structural Comparison of Key Analogs
- Impact of Substituents on Activity: Thiophene vs. Benzene Rings: Studies on 2-amino-3-benzoylthiophenes (e.g., PD 81,723) demonstrate that replacing the thiophene ring with benzene reduces allosteric enhancement of adenosine A1 receptor binding, highlighting the thiophene’s critical role in electronic interactions . Amide Group Variations: The (Z)-acrylamido group in the target compound introduces rigidity and conjugation, contrasting with the flexible phenoxyacetamido group in CAS 1215843-59-4. This rigidity may mimic intramolecular hydrogen bonding observed in active conformations of PD 81,723, where the amino group forms a bond with the carbonyl oxygen .
Receptor Binding and Pharmacological Profiles
- Allosteric Modulation vs. Competitive Antagonism :
Thiophene derivatives like PD 81,723 exhibit dual functionality: allosteric enhancement of agonist binding and competitive antagonism. The target compound’s acrylamido group may similarly engage in both modes, though its Z-configuration could bias interactions toward allosteric modulation by stabilizing a specific binding conformation . - Substitution at Position 6 :
The ethyl group at position 6 in the target compound mirrors alkyl substitutions in PD 81,723 (4,5-dimethyl), which enhance activity by increasing hydrophobic interactions with receptor pockets. This suggests that the ethyl group in the target compound may improve membrane permeability or target engagement .
Physicochemical and Analytical Comparisons
- NMR Profiling :
Comparative NMR studies (as in ) could identify regions of structural divergence. For example, chemical shifts in the acrylamido group’s vinyl protons (δ 5–7 ppm) would distinguish the target compound from analogs with saturated amide substituents . - Solubility and Stability : The hydrochloride salt form improves aqueous solubility relative to neutral analogs. However, the α,β-unsaturated acrylamido group may confer susceptibility to nucleophilic attack, necessitating stability studies under physiological conditions .
Q & A
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Method | Conditions | Target Specification |
|---|---|---|
| HPLC | C18 column, 0.1% TFA, 1.0 mL/min | Retention time: 8.2 ± 0.3 min |
| -NMR | DMSO-d, 400 MHz | δ 6.8–7.2 (vinyl protons) |
| ESI-MS | Positive mode, m/z range 50–800 | [M+H]: 428.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
